molecular formula C9H6BrNO B3380839 Oxazole, 5-bromo-4-phenyl- CAS No. 20756-97-2

Oxazole, 5-bromo-4-phenyl-

Cat. No.: B3380839
CAS No.: 20756-97-2
M. Wt: 224.05 g/mol
InChI Key: AJSYUPQDOBPXGA-UHFFFAOYSA-N
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Description

Oxazole, 5-bromo-4-phenyl- is a heterocyclic compound that features a five-membered ring containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 5-position and a phenyl group at the 4-position makes this compound particularly interesting for various chemical and biological applications. Oxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

Oxazole, 5-bromo-4-phenyl-, plays a crucial role in biochemical reactions due to its ability to bind with a wide range of enzymes, proteins, and other biomolecules. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between Oxazole, 5-bromo-4-phenyl-, and cytochrome P450 involves non-covalent binding, leading to the modulation of enzyme activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

Oxazole, 5-bromo-4-phenyl-, exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with cell signaling pathways such as the MAPK/ERK pathway. This inhibition leads to reduced gene expression of oncogenes and induces apoptosis. Furthermore, Oxazole, 5-bromo-4-phenyl-, affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of Oxazole, 5-bromo-4-phenyl-, involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as kinases, leading to their inhibition. The inhibition of these enzymes disrupts downstream signaling pathways, ultimately affecting cellular functions. Additionally, Oxazole, 5-bromo-4-phenyl-, can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxazole, 5-bromo-4-phenyl-, change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that Oxazole, 5-bromo-4-phenyl-, can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of Oxazole, 5-bromo-4-phenyl-, vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models. At high doses, Oxazole, 5-bromo-4-phenyl-, can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic efficacy without causing significant toxicity .

Metabolic Pathways

Oxazole, 5-bromo-4-phenyl-, is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound undergoes phase I and phase II metabolism, resulting in the formation of metabolites that can be further conjugated and excreted. The interaction of Oxazole, 5-bromo-4-phenyl-, with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Oxazole, 5-bromo-4-phenyl-, is transported and distributed through interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within cells. The distribution of Oxazole, 5-bromo-4-phenyl-, within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of Oxazole, 5-bromo-4-phenyl-, plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. The localization of Oxazole, 5-bromo-4-phenyl-, within these compartments can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most common methods for synthesizing oxazole derivatives, including Oxazole, 5-bromo-4-phenyl-, is the van Leusen oxazole synthesis. This method involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions. The reaction proceeds through a [3+2] cycloaddition mechanism, forming the oxazole ring .

Industrial Production Methods

Industrial production of oxazole derivatives often involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to improve the efficiency and yield of the reaction, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 5-bromo-4-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while cycloaddition reactions can form more complex heterocyclic compounds .

Scientific Research Applications

Oxazole, 5-bromo-4-phenyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: Similar structure but with the nitrogen and oxygen atoms in different positions.

    Oxadiazole: Contains an additional nitrogen atom in the ring.

    Benzoxazole: Contains a fused benzene ring.

Uniqueness

Oxazole, 5-bromo-4-phenyl- is unique due to the presence of the bromine atom and the phenyl group, which confer specific chemical and biological properties. These substitutions can significantly affect the compound’s reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-4-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSYUPQDOBPXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313620
Record name 5-Bromo-4-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20756-97-2
Record name 5-Bromo-4-phenyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20756-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-phenyl-1,3-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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